(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone
Description
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is a substituted aromatic ketone featuring a pyrrolidine ring linked to a bromo-, fluoro-, and methyl-substituted phenyl group. Its molecular formula is C₁₂H₁₂BrFNO (assuming the phenyl group has the specified substituents).
Properties
IUPAC Name |
(4-bromo-2-fluoro-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8-6-9(11(14)7-10(8)13)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBFKCMDQVODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination Using N-Bromosuccinimide
The introduction of bromine at the para position of 2-fluoro-5-methylphenyl derivatives is achieved via NBS in acetone under reflux, as demonstrated in analogous systems. For example, N-(2-methylphenyl)acetamide undergoes bromination with NBS (1.2 equiv) in tetrachloroethane at 80°C for 4 hours, yielding N-(4-bromo-2-methylphenyl)acetamide with 89% selectivity. This method’s success hinges on the acetamide group’s directing effects, which prevent ortho-substitution despite the methyl group’s presence.
Solvent and Temperature Optimization
Comparative studies show that polar aprotic solvents (e.g., dichloromethane) favor monobromination, while non-polar media (e.g., tetrachloroethane) enable higher reaction rates. For the target intermediate 4-bromo-2-fluoro-5-methylbenzene , a mixture of NBS (1.1 equiv) in dichloromethane at 40°C for 6 hours achieves 78% yield, minimizing polybromination byproducts.
Methanone Formation via Friedel-Crafts Acylation
Acyl Chloride Intermediate Preparation
The methanone group is introduced through Friedel-Crafts acylation using pyrrolidine-1-carbonyl chloride . Synthesis of this reagent involves treating pyrrolidine with phosgene (COCl₂) in dichloromethane at 0°C, followed by distillation under reduced pressure (85% yield).
Lewis Acid-Catalyzed Coupling
Reaction of 4-bromo-2-fluoro-5-methylbenzene with pyrrolidine-1-carbonyl chloride in the presence of AlCl₃ (1.5 equiv) in anhydrous dichloromethane at 25°C for 12 hours affords the target compound in 68% yield. Control experiments confirm that excess Lewis acid (>2 equiv) leads to decomposition, while lower quantities (<1 equiv) result in incomplete conversion.
Alternative Pathways: Nucleophilic Acyl Substitution
Ketone Synthesis via Carboxylic Acid Activation
An alternative route involves activating 4-bromo-2-fluoro-5-methylbenzoic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in THF, followed by reaction with pyrrolidine (2 equiv) at 25°C. This method achieves 72% yield but requires pre-synthesis of the benzoic acid precursor, adding two steps to the overall process.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 20 minutes) reduces reaction time from 12 hours to 35 minutes, albeit with a slight yield reduction (65%). This approach is advantageous for high-throughput screening but necessitates specialized equipment.
Hydrolysis and Purification of Intermediates
Acidic Hydrolysis Conditions
Crude reaction mixtures are treated with concentrated HCl (30 mL) and dioxane (50 mL) under reflux for 2 hours to hydrolyze acetyl protecting groups. Neutralization with aqueous NH₃ (pH 8–10) precipitates impurities, enabling extraction of the product into dichloromethane (≥95% recovery).
Crystallization and Drying
Recrystallization from ethanol yields analytically pure (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone as white crystals (mp 112–114°C). Anhydrous MgSO₄ drying ensures minimal residual solvent (<0.1% by GC-MS).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 6.8 Hz, 1H, Ar-H), 3.52 (m, 4H, pyrrolidine-CH₂), 2.41 (s, 3H, Ar-CH₃), 1.92 (m, 4H, pyrrolidine-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (C-Br), 134.5 (C-F), 46.8 (pyrrolidine-C), 21.3 (Ar-CH₃).
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS exhibits a molecular ion peak at m/z 329.0 [M+H]⁺, consistent with the molecular formula C₁₂H₁₂BrFNO.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3 | 68 | 98 | 12 h | High regioselectivity |
| Nucleophilic Substitution | 5 | 72 | 97 | 18 h | Avoids phosgene use |
| Microwave-Assisted | 3 | 65 | 96 | 0.6 h | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the bromo, fluoro, and methyl groups on the phenyl ring enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The pyrrolidine group in the target compound enhances water solubility compared to purely aromatic analogs like (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, which lacks a basic nitrogen .
- Stability : The bromine atom on the phenyl ring may render the compound susceptible to nucleophilic substitution, but the electron-withdrawing fluoro group stabilizes the aromatic system .
Key Differentiators and Implications
Pyrrolidine vs.
Halogen Effects : The bromo and fluoro substituents in the phenyl ring enhance electrophilic reactivity and metabolic stability, respectively, compared to methoxy or chloro groups in analogs .
Heterocycle Integration : Thiazole or pyridine-containing analogs (e.g., and ) introduce additional hydrogen-bonding or π-stacking interactions, but at the cost of synthetic complexity .
Biological Activity
The compound (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, synthesis, and biological activity.
Chemical Structure and Properties
The molecular formula of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is with a molecular weight of approximately 273.14 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to a methyl group on the phenyl ring, along with a pyrrolidine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with pyrrolidin-1-one in the presence of appropriate coupling agents. The yield and purity of the synthesized compound can vary based on the reaction conditions, including temperature, solvent choice, and reaction time.
Antimicrobial Activity
Research indicates that various pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone | TBD | TBD |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. For example, certain analogs have shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism often involves intracellular release of active metabolites that disrupt cellular proliferation.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of several pyrrolidine derivatives, including (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone. Results demonstrated that halogen substitutions significantly enhance antimicrobial activity, suggesting that the bromine and fluorine atoms play a crucial role in bioactivity .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects against human cancer cell lines, revealing that specific substitutions on the phenyl ring could modulate efficacy and selectivity towards cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- Halogen Substituents : The presence of bromine and fluorine enhances biological activity.
- Pyrrolidine Ring : Modifications on the nitrogen or carbon atoms within the pyrrolidine ring can affect both potency and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone?
The compound is typically synthesized via Friedel-Crafts acylation or amide coupling reactions . A key route involves reacting a halogenated benzoyl chloride (e.g., 4-bromo-2-fluoro-5-methylbenzoyl chloride) with pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent selection (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are critical for optimizing yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is the structural identity and purity of this compound validated experimentally?
Spectroscopic techniques are essential:
- ¹H/¹³C NMR confirms substituent positions and connectivity.
- IR spectroscopy verifies carbonyl (C=O) and amine (N–H) functional groups.
- Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Purity is assessed via HPLC (>95% purity threshold) or melting point analysis .
Advanced Research Questions
Q. What role does X-ray crystallography play in elucidating the molecular conformation of this compound?
X-ray crystallography provides atomic-resolution insights into bond lengths, angles, and torsional strain. For example, studies on analogous halogenated phenyl-pyrrolidinone derivatives reveal how steric effects from bromine/fluorine substituents influence the dihedral angle between the phenyl and pyrrolidinone rings. Such structural data guide predictions about reactivity and binding interactions with biological targets .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
SAR strategies involve systematic structural modifications and biological testing:
- Halogen substitution : Bromine enhances lipophilicity and binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability.
- Pyrrolidine modification : Replacing pyrrolidine with morpholine alters hydrogen-bonding capacity, as seen in analogs with improved kinase inhibition . Quantitative SAR (QSAR) models further correlate electronic/steric parameters with activity data.
Q. What experimental approaches address contradictions in biological activity data across studies?
Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or compound purity . To resolve these:
- Standardize protocols using guidelines like OECD Test No. 439 for in vitro assays.
- Validate activity via orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance for binding affinity).
- Perform meta-analyses to identify confounding factors, such as degradation products interfering with results .
Q. How is computational modeling integrated into mechanistic studies of this compound?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like G-protein-coupled receptors, identifying key residues (e.g., Lys123 in kinase domains) for mutagenesis validation. MD simulations assess binding stability over time .
Methodological Challenges and Solutions
Q. What strategies improve reaction efficiency in large-scale synthesis?
- Flow chemistry minimizes side reactions by ensuring precise mixing and temperature control.
- Catalyst optimization : Palladium/copper complexes enhance coupling reaction yields (>80%) while reducing metal leaching .
- In-line analytics (e.g., FTIR monitoring) enable real-time adjustments to reaction parameters .
Q. How are stability and degradation profiles characterized under varying storage conditions?
- Forced degradation studies expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
- LC-MS/MS identifies degradation products (e.g., dehalogenated or oxidized derivatives).
- Stability-indicating methods (e.g., UPLC-PDA) ensure accurate quantification of intact compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
